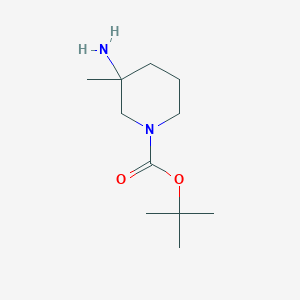

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYZMZEARMCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609921 | |

| Record name | tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-06-8 | |

| Record name | tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-amino-3-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Mediated Deprotection Method (Patent WO2009133778A1)

This method involves reacting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base to selectively remove the carbamate protecting group at the 3-position amino group while retaining the tert-butyl carbamate at the nitrogen (position 1).

- Reagents: Metal hydroxides (LiOH, NaOH, KOH), metal alkoxides (NaOMe, KOtBu), metal amides (NaNH2, LiNH2), or metal carbonates.

- Conditions: Temperature range 0–160 °C, preferably 50–120 °C; reaction time 15 minutes to 12 hours, optimally 30 minutes to 5 hours.

- Procedure: The base is added to the tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate in an appropriate solvent. The reaction progress is monitored by gas chromatography or HPLC.

- Workup: After completion, the mixture is filtered if necessary, followed by extraction, washing, and isolation by distillation or crystallization.

- Yields: Good yields are reported, with selective deprotection avoiding overreaction.

This method is industrially advantageous due to its selectivity and scalability.

Hydrolysis of tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate (Ambeed Data)

An alternative preparation involves hydrolyzing the isocyanate precursor under basic aqueous conditions:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Hydrolysis | tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate + 2M NaOH in THF/water, stirred at 20 °C overnight | 36% | Reaction mixture acidified to pH 1, extracted with MTBE, then basified to pH 10 and extracted again. Product isolated as colorless oil without further purification. |

| Purification | Column chromatography on silica gel with heptane/ethyl acetate gradient | ~36% isolated yield | Product crystallizes at ambient temperature. |

This method is straightforward but yields are moderate, and purification is necessary to obtain high purity.

Reduction of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate

- Lithium aluminium hydride (LiAlH4) reduction of the tert-butyl ester derivative in dry THF at 65 °C for 1 hour yields the corresponding amine.

- Workup involves careful quenching with water and NaOH, extraction, and acidification.

- This step is typically used for further functionalization rather than direct preparation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a versatile scaffold for the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It is also employed in the synthesis of biologically active molecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural variations, physical properties, and applications of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate and related piperidine derivatives:

Key Observations:

- Regiochemistry: The position of the amino group (3- vs. 4-) significantly influences reactivity. For instance, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate facilitates coupling at the 4-position, enabling access to bulkier intermediates.

- Stereochemistry: The (3R)-configured amino group in tert-butyl (3R)-3-aminopiperidine-1-carboxylate is critical for enantioselective synthesis, whereas the 3-amino-3-methyl derivative lacks stereochemical complexity.

Reactivity and Stability

- Boc Protection: All compounds share the Boc group, which stabilizes the amine during acidic/basic conditions. However, the 3-amino-3-methyl group in the target compound may sterically hinder nucleophilic reactions compared to unsubstituted amines (e.g., ).

Biological Activity

Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate (TBAMP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

TBAMP is characterized by its piperidine ring, which includes a tert-butyl group and an amino group at the 3-position, along with a carboxylate functionality. Its molecular formula is , with a molecular weight of approximately 214.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological targets.

The biological activity of TBAMP is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate the activity of specific molecular targets, leading to diverse biological effects. The exact pathways involved depend on the context of its application, but studies suggest it may influence:

- Enzyme Activity : TBAMP can act as an enzyme modulator, potentially affecting metabolic pathways.

- Receptor Interaction : Its structural features allow it to bind selectively to certain receptors, which may lead to therapeutic effects in various conditions.

Anticancer Potential

Research indicates that TBAMP derivatives exhibit significant anticancer activities. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines. In one study, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that TBAMP could be a valuable scaffold for developing new anticancer agents.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of TBAMP have yielded promising results. Compounds similar in structure have shown activity against various bacterial strains, suggesting that TBAMP may also possess inherent antimicrobial properties. Further studies are needed to elucidate its effectiveness and mechanism against specific pathogens.

Neurological Effects

The piperidine structure is often associated with neuroactive compounds. TBAMP has been explored for its potential effects on neurotransmitter systems, particularly in modulating cholinergic pathways. This could have implications for treating neurodegenerative diseases or cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of TBAMP's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate | Structure | Moderate cytotoxicity against cancer cells |

| Tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate | Structure | Antiproliferative activity in breast cancer cells |

| Tert-butyl 3-(N-tert-butoxycarbonyl)methylamino-4-methoxyimino-3-methylpiperidine-1-carboxylate | Structure | Enhanced metabolic stability and activity |

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of TBAMP derivatives on human cancer cell lines. The results indicated that certain modifications to the piperidine ring significantly enhanced cytotoxicity and apoptosis induction in targeted cells .

- Enzyme Modulation Research : Another study focused on the enzyme modulation capabilities of TBAMP. It demonstrated that this compound could inhibit specific metabolic enzymes involved in drug metabolism, potentially leading to increased efficacy of co-administered drugs.

Q & A

Q. Key Variables for Optimization :

- Temperature control to prevent Boc-group cleavage.

- Solvent polarity adjustments (e.g., DCM vs. THF) to enhance reaction efficiency .

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies regiochemistry and confirms Boc protection. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the Boc group .

Q. Critical Considerations :

- Sample purity (>95%) is essential to avoid overlapping signals.

- Deuterated solvents (e.g., CDCl3) are preferred for NMR to reduce interference .

Advanced: How can computational chemistry resolve contradictions between experimental and theoretical spectroscopic data for this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to validate structural assignments. Discrepancies may indicate conformational flexibility or crystal-packing effects .

- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities (e.g., piperidine ring chair vs. boat conformations) .

- Dynamic NMR Analysis : Explores temperature-dependent line broadening to study ring-flipping kinetics .

Case Example :

If experimental 13C NMR conflicts with DFT predictions, crystallography (via SHELXL) can confirm the dominant conformation .

Advanced: What mechanistic insights guide the use of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

- Steric Effects : The tert-butyl group hinders axial attack, favoring equatorial substitution. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

- Leaving Group Optimization : Tosyl or mesyl groups enhance reactivity. For example, tosyl intermediates enable efficient displacement by amines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 pathways .

Q. Experimental Validation :

- Isotopic labeling (e.g., 15N) tracks amine participation in substitution steps.

- Monitoring by TLC or in situ IR confirms intermediate formation .

Basic: What are the common applications of this compound in pharmaceutical research?

Q. Methodological Answer :

- Intermediate for Bioactive Molecules : Used to synthesize kinase inhibitors or GPCR modulators. The Boc group is later deprotected under acidic conditions (e.g., HCl/dioxane) .

- Peptide Mimetics : Incorporation into peptidomimetic scaffolds enhances metabolic stability.

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the piperidine ring evaluates steric/electronic effects on target binding .

Advanced: How do researchers address low yields in large-scale syntheses of this compound?

Q. Methodological Answer :

- Process Chemistry Optimization :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency for intermediates .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side products .

- Byproduct Analysis : LC-MS identifies impurities (e.g., over-oxidized amines), guiding solvent or reagent adjustments .

- Green Chemistry Principles : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) improves sustainability without compromising yield .

Advanced: What strategies mitigate toxicity risks during early-stage research with this compound?

Q. Methodological Answer :

- In Silico Toxicity Prediction : Tools like ProTox-II assess potential hepatotoxicity or mutagenicity based on structural alerts .

- In Vitro Assays : HepG2 cell viability assays screen for cytotoxicity at varying concentrations.

- Handling Protocols : Use of fume hoods, PPE, and waste neutralization (e.g., quenching Boc deprotection acids with bicarbonate) .

Advanced: How are computational reaction design tools (e.g., ICReDD) applied to novel derivatizations of this compound?

Q. Methodological Answer :

- Reaction Path Searching : Quantum mechanical calculations (e.g., DFT) predict feasible pathways for functionalizing the piperidine ring .

- High-Throughput Screening (HTS) : Automated workflows test predicted conditions (e.g., solvent, catalyst) to validate computational models .

- Machine Learning : Training models on existing reaction data (e.g., Boc deprotection kinetics) accelerate optimization of new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.